7-Methyl-1H-purin-8(7H)-one
Description
7-Methyl-1H-purin-8(7H)-one (CAS 30467-02-8), also known as 8-methylxanthine or 8-methyl-7H-purin-6-ol, is a methyl-substituted xanthine derivative. Its molecular formula is C₆H₆N₄O (molar mass: 150.14 g/mol) . Key properties include:
- Melting point: 288–289°C (decomposition)
- Predicted pKa: 8.91 ± 0.70
- Solubility: Moderate in polar solvents (DMF, methanol)
The compound’s structure features a methyl group at the 7-position of the purine ring, which significantly influences its electronic and steric properties compared to unmodified xanthine derivatives.
Properties
CAS No. |
15886-44-9 |
|---|---|
Molecular Formula |
C6H6N4O |
Molecular Weight |
150.14 g/mol |
IUPAC Name |
7-methyl-9H-purin-8-one |
InChI |
InChI=1S/C6H6N4O/c1-10-4-2-7-3-8-5(4)9-6(10)11/h2-3H,1H3,(H,7,8,9,11) |
InChI Key |
FNUYKMPOJSEMNW-UHFFFAOYSA-N |
SMILES |
CN1C2=CN=CN=C2NC1=O |
Canonical SMILES |
CN1C2=CN=CN=C2NC1=O |
Synonyms |
8H-Purin-8-one, 7,9-dihydro-7-methyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical differences between 7-methyl-1H-purin-8(7H)-one and related purine derivatives:
*Derived from similar purine analogs.
Key Observations:
- Substituent Effects: Chlorine substitution (6-chloro derivative) increases molecular weight by ~34 g/mol and introduces electronegativity, enhancing reactivity in nucleophilic substitution reactions . Amino groups (e.g., 6-amino or 2-amino derivatives) lower pKa due to increased basicity, altering solubility and receptor-binding affinity .
- Thermal Stability: The methyl group at the 7-position in this compound stabilizes the purine ring, as evidenced by its high decomposition temperature (288°C) compared to non-methylated analogs .
Crystallographic Data
- This compound: Crystallizes in a monoclinic system (space group P2₁/n) with unit cell parameters a = 7.7330 Å, b = 6.2446 Å, c = 17.7345 Å, β = 96.842° .
- 6-Chloro derivative : Forms hydrogen-bonded dimers in the solid state due to Cl···H-N interactions, stabilizing its crystal lattice .
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